molecular formula C14H20N2O2 B7984807 [((R)-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid

[((R)-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid

Cat. No.: B7984807
M. Wt: 248.32 g/mol
InChI Key: PDAXLJYCSSGKNG-CYBMUJFWSA-N
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Description

[(®-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid: is a complex organic compound featuring a pyrrolidine ring, a benzyl group, and an amino-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(®-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid typically involves multiple steps, starting from readily available precursors. One common approach is the catalytic asymmetric synthesis, which ensures the formation of the desired enantiomer. The process often involves the use of chiral catalysts and specific reaction conditions to achieve high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[(®-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid: undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[(®-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(®-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

[(®-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid: can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar chemical reactivity.

    Benzyl-substituted amines: Compounds with benzyl groups attached to nitrogen atoms, which may have comparable biological activities.

    Amino acids: Structurally related to amino acids, which are fundamental building blocks in biochemistry.

The uniqueness of [(®-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[[(3R)-1-benzylpyrrolidin-3-yl]-methylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-15(11-14(17)18)13-7-8-16(10-13)9-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,17,18)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDAXLJYCSSGKNG-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1CCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC(=O)O)[C@@H]1CCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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